Pseudocoptisine acetate
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Overview
Description
Pseudocoptisine acetate: is a quaternary alkaloid with a benzylisoquinoline skeleton. It is isolated from the tubers of Corydalis turtschaninovii and has been studied for its various biological activities, including anti-inflammatory and anti-amnestic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudocoptisine acetate can be synthesized through a series of chemical reactions involving the benzylisoquinoline skeleton. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the isolation of the compound from natural sources such as Corydalis turtschaninovii .
Industrial Production Methods: The compound is primarily obtained through extraction from natural sources rather than large-scale synthetic production .
Chemical Reactions Analysis
Types of Reactions: Pseudocoptisine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the benzylisoquinoline skeleton
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Pseudocoptisine acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of benzylisoquinoline alkaloids.
Biology: Investigated for its effects on various biological pathways, including anti-inflammatory and anti-amnestic activities.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammation and cognitive impairments.
Mechanism of Action
Pseudocoptisine acetate exerts its effects through several mechanisms:
Inhibition of Acetylcholinesterase: The compound inhibits acetylcholinesterase activity, which is involved in the breakdown of acetylcholine, a neurotransmitter. .
Anti-inflammatory Pathways: this compound reduces levels of pro-inflammatory mediators such as inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6. .
Comparison with Similar Compounds
Pseudocoptisine acetate is similar to other benzylisoquinoline alkaloids, such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Exhibits similar biological activities, including anti-inflammatory and antimicrobial effects.
Coptisine: Another benzylisoquinoline alkaloid with comparable biological activities
Uniqueness: this compound is unique due to its specific inhibitory effects on acetylcholinesterase and its potent anti-inflammatory properties. Its distinct benzylisoquinoline skeleton also contributes to its unique reactivity and biological activities .
Biological Activity
Pseudocoptisine acetate, a derivative of the isoquinoline alkaloid class, has garnered attention for its diverse biological activities, particularly its potential therapeutic effects against neurodegenerative diseases and inflammation. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Overview of this compound
This compound (also referred to as Isocoptisine acetate) is known for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is significant in the context of Alzheimer's disease and other cognitive disorders where cholinergic signaling is compromised. The compound exhibits an IC50 value of approximately 12.8 μM , indicating its potency as an AChE inhibitor .
- Acetylcholinesterase Inhibition :
- Anti-inflammatory Activity :
- Antimicrobial Properties :
Pharmacological Activities
The pharmacological profile of this compound includes several important activities:
- Neuroprotective Effects : By inhibiting AChE, it may help protect neuronal cells from degeneration associated with diseases like Alzheimer's.
- Anti-inflammatory Effects : Studies have demonstrated significant reductions in inflammatory markers in models treated with this compound.
- Antimicrobial Activity : While primarily noted for its effects on cholinergic systems, some research suggests it may possess mild antibacterial properties.
In Vitro Studies
Research has shown that this compound effectively inhibits AChE with a notable IC50 value, suggesting its potential as a therapeutic agent for cognitive enhancement and neuroprotection:
Compound | IC50 (μM) | Activity Type |
---|---|---|
This compound | 12.8 | AChE Inhibition |
In addition to AChE inhibition, studies have indicated that this compound can modulate inflammatory responses in vitro, contributing to its therapeutic potential .
In Vivo Studies
Animal studies have further elucidated the compound's pharmacological effects:
- Anti-inflammatory Efficacy : In carrageenan-induced inflammation models, this compound exhibited significant reductions in paw edema, supporting its anti-inflammatory claims .
- Cognitive Function : Animal models treated with this compound showed improved performance in memory tasks compared to controls, reinforcing its potential as a cognitive enhancer .
Case Studies
-
Cognitive Enhancement in Alzheimer's Models :
- A study involving mice with induced Alzheimer's-like symptoms found that treatment with this compound led to improved memory retention and reduced behavioral deficits associated with the disease.
-
Inflammation Reduction :
- In a model of acute inflammation, administration of this compound resulted in a marked decrease in inflammatory cytokines compared to untreated controls.
Properties
Molecular Formula |
C21H17NO6 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;acetate |
InChI |
InChI=1S/C19H14NO4.C2H4O2/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-2(3)4/h3-8H,1-2,9-10H2;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
FRCAGGREKGATCY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 |
Origin of Product |
United States |
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